Ethyl 2-amino-2-diethoxyphosphorylacetate
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Overview
Description
Ethyl 2-amino-2-diethoxyphosphorylacetate is a chemical compound that belongs to the class of amino phosphonates It is characterized by the presence of an amino group and a diethoxyphosphoryl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-diethoxyphosphorylacetate can be synthesized through the rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-2-diethoxyphosphorylacetate with carbamates, amides, ureas, or anilines. This reaction involves the N-H insertion of the intermediate rhodium carbenoid, resulting in the formation of N-substituted 2-amino-2-diethoxyphosphorylacetates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic reactions. The use of rhodium catalysts and diazo compounds is common in industrial settings to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-diethoxyphosphorylacetate undergoes various chemical reactions, including:
N-H Insertion Reactions: Catalyzed by rhodium(II) acetate, leading to the formation of N-substituted derivatives.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Rhodium(II) Acetate: Used as a catalyst for N-H insertion reactions.
Diazo Compounds: Serve as precursors in the synthesis of the compound.
Electrophiles: Used in substitution reactions involving the amino group.
Major Products Formed
The major products formed from the reactions of this compound include N-substituted derivatives and various substituted amino phosphonates .
Scientific Research Applications
Ethyl 2-amino-2-diethoxyphosphorylacetate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-diethoxyphosphorylacetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the diethoxyphosphoryl group can interact with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(diethoxyphosphoryl)acetate: Similar structure but lacks the amino group.
Ethyl 2-aminothiazole-4-acetate: Contains an amino group and a thiazole ring, differing in the phosphorus-containing group.
Ethyl (2-chlorobenzoyl)acetate: Contains a chlorobenzoyl group instead of the diethoxyphosphoryl group.
Uniqueness
Its ability to undergo N-H insertion reactions and form N-substituted derivatives sets it apart from other similar compounds .
Properties
CAS No. |
79428-78-7 |
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Molecular Formula |
C8H18NO5P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C8H18NO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6,9H2,1-3H3 |
InChI Key |
PPSNEDUCWYQTNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(N)P(=O)(OCC)OCC |
Origin of Product |
United States |
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